2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid typically involves the reaction of 3-methylsulfonylbenzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent hydrolysis . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-methylsulfonylphenyl)nicotinic acid
- 2-Amino-5-(3-methylsulfonylphenyl)benzoic acid
- 2-Amino-5-(3-methylsulfonylphenyl)pyridine
Uniqueness
2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl group enhances its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-5-(3-methylsulfonylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)10-4-2-3-8(5-10)9-6-11(13(16)17)12(14)15-7-9/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNGGAVZWCICQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688178 |
Source
|
Record name | 2-Amino-5-[3-(methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-75-2 |
Source
|
Record name | 2-Amino-5-[3-(methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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